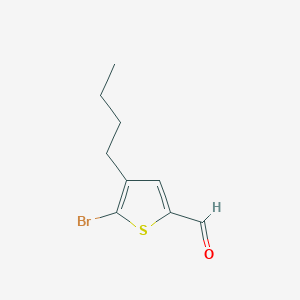
5-Bromo-4-butylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-butylthiophene-2-carbaldehyde is an organic compound with the molecular formula C9H11BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a butyl group at the 4-position, and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-butylthiophene-2-carbaldehyde typically involves the bromination of 4-butylthiophene followed by formylation. One common method is as follows:
Bromination: 4-Butylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated equipment to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-butylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Bromo-4-butylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-butylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-butylthiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of 5-Bromo-4-butylthiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, its electronic properties are exploited to create conductive and semiconductive materials. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the butyl group at the 4-position.
5-Bromo-4-hexylthiophene-2-carbaldehyde: Similar structure but has a hexyl group instead of a butyl group at the 4-position.
5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Similar structure but has a 2-ethylhexyl group at the 4-position
Uniqueness
5-Bromo-4-butylthiophene-2-carbaldehyde is unique due to the presence of the butyl group at the 4-position, which can influence its reactivity and physical properties. This makes it particularly useful in specific applications where the butyl group provides the desired electronic or steric effects .
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
5-bromo-4-butylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11BrOS/c1-2-3-4-7-5-8(6-11)12-9(7)10/h5-6H,2-4H2,1H3 |
InChI Key |
QDCIJCPHCWULQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)


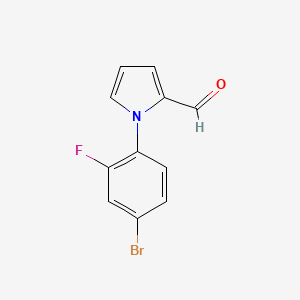
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
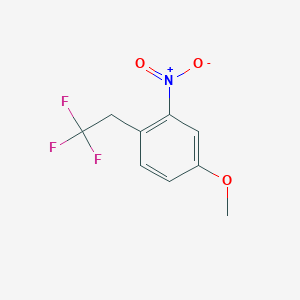

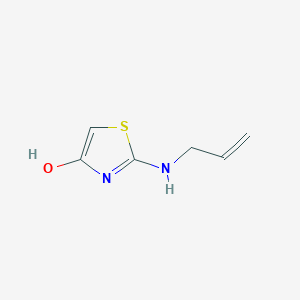
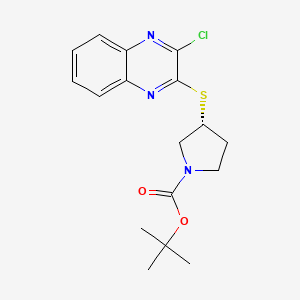
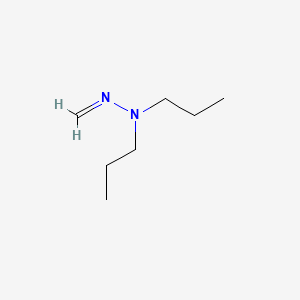
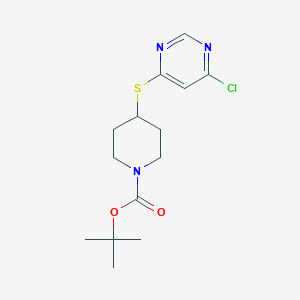
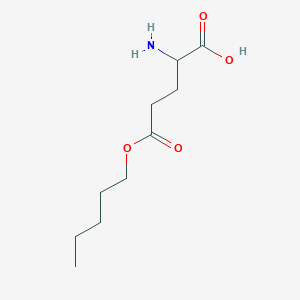
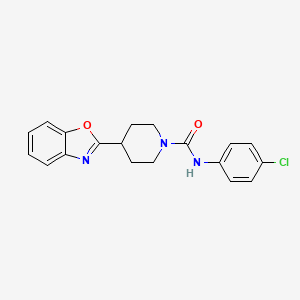
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
